

# An In-depth Technical Guide to the Discovery and Synthesis of Antazoline Compounds

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## Compound of Interest

Compound Name: Antazoline

Cat. No.: B1665563

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## Introduction

**Antazoline** is a first-generation antihistamine belonging to the ethylenediamine class, recognized for its therapeutic applications in managing allergic conditions such as allergic conjunctivitis and rhinitis.[1] First synthesized in the mid-20th century, a period of intensive research into histamine antagonists, it exhibits both potent antihistaminic and anticholinergic properties.[1] A key characteristic of first-generation antihistamines like **antazoline** is their ability to cross the blood-brain barrier, which is responsible for their sedative effects.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to **Antazoline** and its derivatives.

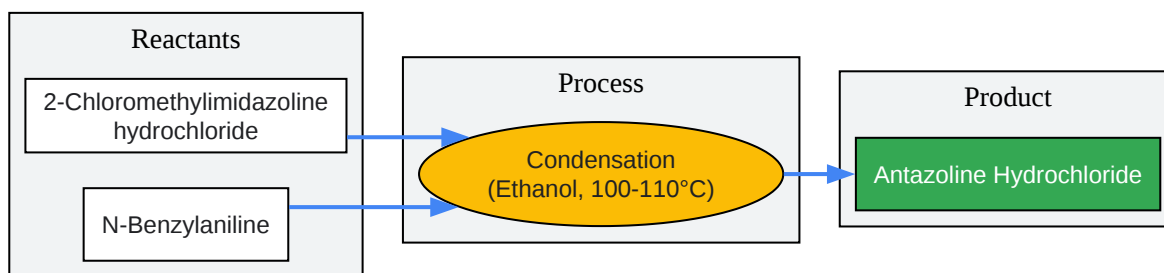
## Physicochemical Properties

**Antazoline** and its common salt, **Antazoline** Hydrochloride, possess distinct physicochemical properties crucial for their formulation and application. **Antazoline** hydrochloride typically appears as a white or almost white crystalline powder.[1][2]

Property	Antazoline	Antazoline Hydrochloride
IUPAC Name	N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline	N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> [3][4]	C <sub>17</sub> H <sub>20</sub> ClN <sub>3</sub> [5]
Molecular Weight	265.35 g/mol [3][4]	301.81 g/mol [6]
CAS Number	91-75-8[3][7]	2508-72-7[5][6]
Appearance	-	White or almost white crystalline powder[1][2]
Solubility	-	Sparingly soluble in water, soluble in alcohol[2]

## Synthesis of Antazoline Hydrochloride

The most common and industrially relevant method for synthesizing **Antazoline** hydrochloride is through the condensation of N-benzylaniline with 2-chloromethylimidazoline hydrochloride.[1]



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*A high-level overview of the **Antazoline** Hydrochloride synthesis pathway.*

## Detailed Experimental Protocol for Synthesis

The following protocol outlines a detailed methodology for the synthesis of **Antazoline** hydrochloride.[1]

#### Materials:

- N-Benzylaniline
- 2-Chloromethylimidazoline hydrochloride
- Ethanol
- Sodium bicarbonate
- Diethyl ether
- Dilute hydrochloric acid

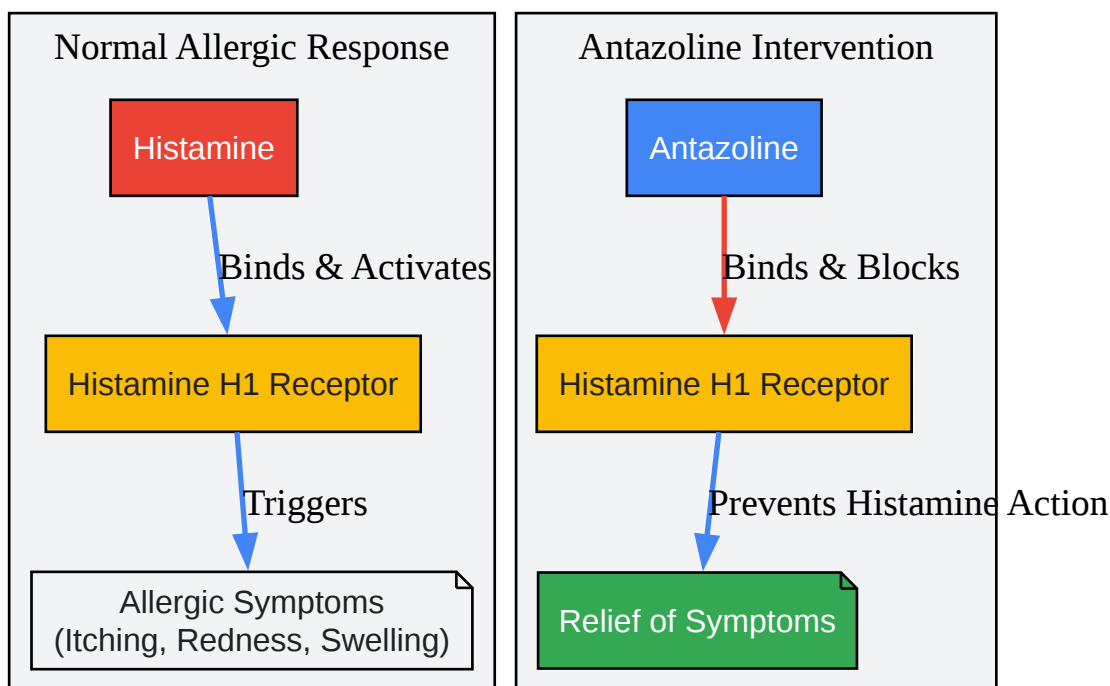
#### Procedure:

- Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.[\[1\]](#)
- Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.[\[1\]](#)
- Reaction Time: Maintain this temperature for 3 hours after the alcohol has been distilled off.[\[1\]](#)
- Work-up:
  - Allow the reaction mass to cool.[\[1\]](#)
  - Triturate the residue with water and 10 parts of sodium bicarbonate.[\[1\]](#)
  - Extract any unconsumed N-benzylaniline with diethyl ether.[\[1\]](#)
- Neutralization: Neutralize the aqueous solution with dilute hydrochloric acid.[\[1\]](#)
- Isolation:
  - Evaporate the neutralized aqueous solution to dryness.[\[1\]](#)

- Extract the resulting residue with alcohol to obtain 2-(N-phenyl-N-benzylaminomethyl)imidazoline hydrochloride.[1]

## Mechanism of Action

**Antazoline** functions primarily as a histamine H1 receptor antagonist.[7][8] It competitively and reversibly binds to the H1 receptor, blocking the action of endogenous histamine.[3][7] This action prevents the cascade of allergic symptoms mediated by histamine, such as vasodilation, increased vascular permeability, bronchoconstriction, itching, and pain.[3][9] Additionally, **Antazoline** exhibits anticholinergic properties, which contribute to the drying of mucous membranes, providing relief from nasal and ocular secretions.[8]



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***Antazoline*** competitively blocks the histamine H1 receptor.

## Pharmacological and Clinical Data

**Antazoline** has been investigated for various therapeutic effects beyond its antihistaminic properties, including anti-arrhythmic and antiviral activities.

## Antiviral Activity (Anti-HBV)

**Antazoline** hydrochloride has demonstrated a significant inhibitory effect on Hepatitis B Virus (HBV) DNA in cell-based assays.[\[10\]](#)[\[11\]](#)

Cell Line	EC <sub>50</sub>	Exposure Time	Reference
HepAD38	2.910 µmol/L	5 days	<a href="#">[10]</a> <a href="#">[11]</a>
Huh7	2.349 µmol/L	96 hours	<a href="#">[10]</a> <a href="#">[11]</a>

## Anti-arrhythmic and Electrophysiological Effects

Clinical studies have explored **Antazoline**'s efficacy in the pharmacological cardioversion of atrial fibrillation (AF).[\[12\]](#)[\[13\]](#) Intravenous administration has been shown to significantly affect cardiac electrophysiology.[\[14\]](#)

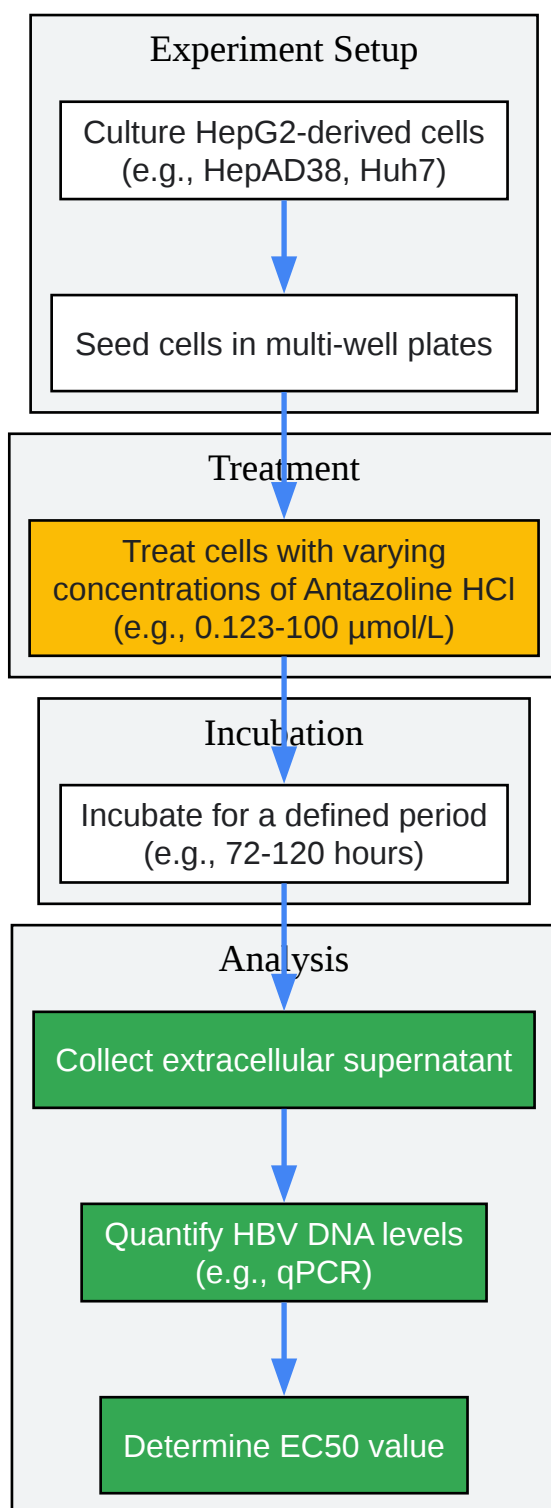
Parameter	Baseline (Mean ± SD)	Post-Antazoline (Mean ± SD)	p-value
P wave duration	101 ± 10 ms	110 ± 16 ms	< .05
QRS duration	101 ± 12 ms	107 ± 12 ms	< .05
QT interval	399 ± 27 ms	444 ± 23 ms	< .05
Corrected QT (QTcF)	403 ± 21 ms	448 ± 27 ms	< .05
Stroke Volume (SV)	94.9 ± 21.8 ml	82.4 ± 19.6 ml	< .05

Data from a study on 10 healthy volunteers receiving a cumulative 300 mg intravenous dose.  
[\[14\]](#)

## Key Experimental Protocols

### In Vitro HBV DNA Inhibition Assay

This protocol is a general representation based on the methodologies used to determine the EC<sub>50</sub> values of **Antazoline** against HBV.[\[10\]](#)[\[11\]](#)



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Workflow for determining **Antazoline's** anti-HBV activity.

# In Vivo Human Electrophysiology Study Protocol

This protocol is based on methodologies from clinical trials investigating the antiarrhythmic effects of **Antazoline** for atrial fibrillation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## 1. Subject Population:

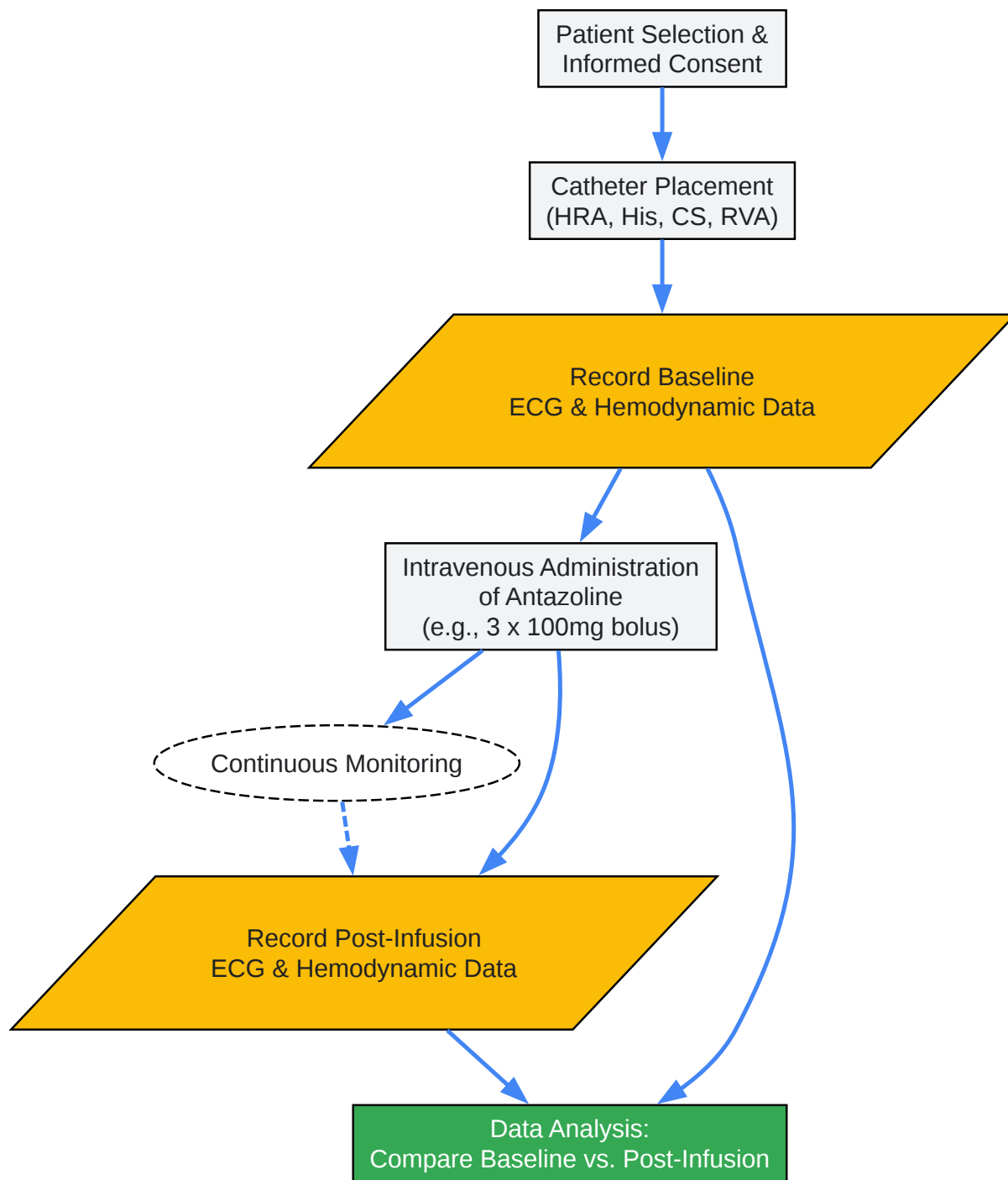
- Patients with a history of paroxysmal atrial fibrillation undergoing a clinical electrophysiology study (EPS).[\[12\]](#)
- Healthy volunteers for safety and pharmacokinetic studies.[\[12\]](#)

## 2. Equipment:

- Standard electrophysiology recording system with multipolar catheters.[\[12\]](#)
- Intracardiac stimulator.[\[12\]](#)
- 12-lead surface electrocardiogram (ECG) monitor.[\[12\]](#)
- Continuous blood pressure monitoring.[\[12\]](#)

## 3. Procedure:

- Catheter Placement: Multipolar catheters are placed in the high right atrium (HRA), His bundle region, and coronary sinus (CS) under fluoroscopic guidance. A quadripolar catheter may be placed in the right ventricular apex (RVA).[\[12\]](#)
- Baseline Measurements: Standard EPS measurements are performed at baseline, including sinus node and atrioventricular (AV) nodal function.[\[12\]](#)
- Drug Administration: **Antazoline** is administered intravenously. A common regimen is three consecutive 100 mg boluses injected over 1 minute, with 2-minute intervals between boluses.[\[14\]](#)
- Post-Infusion Measurements: Electrophysiological and hemodynamic parameters are recorded continuously and measured at set intervals post-infusion to assess changes from baseline.



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*Workflow for a human electrophysiology study of **Antazoline**.*



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